
6-Bromo-N-methyl-3-isoquinolinamine
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Overview
Description
6-Bromo-N-methyl-3-isoquinolinamine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
6-Bromo-N-methyl-3-isoquinolinamine has been investigated for its potential as an anticancer agent. Research indicates that isoquinoline derivatives can modulate various signaling pathways involved in tumorigenesis. Specifically, compounds like 6-bromo derivatives have shown promise in targeting Raf kinase, which is implicated in several cancers, including melanoma and colorectal carcinoma. The modulation of Raf kinase activity can lead to reduced tumor growth and proliferation, making these compounds valuable in developing targeted cancer therapies .
Neuroprotective Effects
Recent studies suggest that isoquinoline derivatives may possess neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by influencing neurotransmitter systems and exhibiting antioxidant effects. The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, thereby facilitating its therapeutic effects in neurological disorders .
Enzyme Inhibition
this compound has been shown to inhibit specific enzymes that are crucial for various biological processes. For instance, it may interact with kinases involved in cell signaling pathways, contributing to its anticancer and neuroprotective effects. Understanding the specific enzyme targets of this compound can pave the way for developing new therapeutic agents that leverage these inhibitory properties .
Antimicrobial Activity
Some isoquinoline derivatives exhibit antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria and fungi. The ability of this compound to disrupt microbial cell function positions it as a candidate for further investigation in the field of infectious diseases .
Data Table: Summary of Applications
Case Studies
Case Study 1: Cancer Treatment
A study published on the efficacy of isoquinoline derivatives highlighted the potential of this compound in reducing tumor size in preclinical models of melanoma. The compound was administered alongside standard chemotherapy agents, resulting in enhanced therapeutic outcomes compared to chemotherapy alone. This case underscores the importance of exploring combination therapies involving this compound for improved cancer management .
Case Study 2: Neuroprotection
In a study assessing neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death induced by oxidative stress. Results indicated significant neuroprotection at specific concentrations, suggesting its potential role in treating neurodegenerative conditions such as Alzheimer's disease .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling diverse functionalization:
Suzuki-Miyaura Coupling
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Reagents/conditions : Pd₂(dba)₃ (5 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (10 mol%), arylboronic acid, Cs₂CO₃ (1.5 eq.), 1,4-dioxane, 100°C, inert atmosphere .
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Products : Aryl-substituted isoquinolinamines (e.g., biaryl derivatives) .
Mechanistic Pathway:
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Oxidative addition of Pd(0) to the C–Br bond.
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Transmetallation with arylboronic acid.
Electrophilic Aromatic Substitution (EAS)
The bromine’s electron-withdrawing effect directs electrophiles to meta/para positions, while the N-methylamine weakly activates the pyridine ring:
Nitration
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Reagents/conditions : HNO₃/H₂SO₄, 0–5°C.
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Products : Nitro derivatives at position 5 or 8 (meta to bromine).
Halogenation
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Reagents/conditions : Cl₂/FeCl₃ or Br₂/FeBr₃ in CH₂Cl₂.
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Products : Di-halogenated derivatives (e.g., 6-bromo-8-chloro-N-methyl-3-isoquinolinamine).
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives:
N-Oxidation
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Reagents/conditions :
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m-Chloroperbenzoic acid (m-CPBA) in CH₂Cl₂, 25°C.
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H₂O₂ (30%) in acetic acid, 60°C.
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Products : 3-(N-Methyl)-6-bromoisoquinolinamine N-oxide.
Reductive Dehalogenation
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Reagents/conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C.
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Products : N-Methyl-3-isoquinolinamine (bromine removed).
Methylamine Modifications
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Acylation : Acetic anhydride, pyridine, 80°C → N-acetyl derivative.
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Quaternization : Methyl iodide, CH₃CN, reflux → Quaternary ammonium salt.
Comparative Reactivity Table
Mechanistic Insights
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Suzuki Coupling : Proceeds via a Pd(0)/Pd(II) cycle, with boronic acid transmetallation as the rate-determining step .
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N-Oxidation : Involves electrophilic attack of peroxides on the lone pair of the tertiary amine.
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EAS Directing Effects : Bromine’s meta-directing influence dominates over the weakly activating N-methylamine group.
Properties
CAS No. |
1374258-46-4 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-N-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-5-8-4-9(11)3-2-7(8)6-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
BZJLCRDLJFMJAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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